molecular formula C14H10ClN3OS B12732062 2-((4-Chlorophenyl)imino)-3-(2-pyridinyl)-4-thiazolidinone CAS No. 69437-84-9

2-((4-Chlorophenyl)imino)-3-(2-pyridinyl)-4-thiazolidinone

Cat. No.: B12732062
CAS No.: 69437-84-9
M. Wt: 303.8 g/mol
InChI Key: ZVVRLOFRNGGEOV-UHFFFAOYSA-N
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Description

2-((4-Chlorophenyl)imino)-3-(2-pyridinyl)-4-thiazolidinone is a heterocyclic compound that contains a thiazolidinone ring, a pyridine ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Chlorophenyl)imino)-3-(2-pyridinyl)-4-thiazolidinone typically involves the reaction of 4-chloroaniline with 2-pyridinecarboxaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The resulting Schiff base is then cyclized with thioglycolic acid to form the thiazolidinone ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-((4-Chlorophenyl)imino)-3-(2-pyridinyl)-4-thiazolidinone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((4-Chlorophenyl)imino)-3-(2-pyridinyl)-4-thiazolidinone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-((4-Chlorophenyl)imino)-3-(2-pyridinyl)-4-thiazolidinone involves its interaction with specific molecular targets. In medicinal applications, the compound can bind to bacterial and fungal enzymes, inhibiting their activity and leading to cell death. In cancer cells, the compound can induce apoptosis by activating specific signaling pathways . The exact molecular targets and pathways involved may vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-Bromophenyl)imino)-3-(2-pyridinyl)-4-thiazolidinone
  • 2-((4-Methylphenyl)imino)-3-(2-pyridinyl)-4-thiazolidinone
  • 2-((4-Nitrophenyl)imino)-3-(2-pyridinyl)-4-thiazolidinone

Uniqueness

2-((4-Chlorophenyl)imino)-3-(2-pyridinyl)-4-thiazolidinone is unique due to the presence of the chlorophenyl group, which can enhance its biological activity and chemical reactivity compared to similar compounds with different substituents. The chlorophenyl group can also influence the compound’s solubility and stability, making it more suitable for certain applications .

Properties

CAS No.

69437-84-9

Molecular Formula

C14H10ClN3OS

Molecular Weight

303.8 g/mol

IUPAC Name

2-(4-chlorophenyl)imino-3-pyridin-2-yl-1,3-thiazolidin-4-one

InChI

InChI=1S/C14H10ClN3OS/c15-10-4-6-11(7-5-10)17-14-18(13(19)9-20-14)12-3-1-2-8-16-12/h1-8H,9H2

InChI Key

ZVVRLOFRNGGEOV-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(=NC2=CC=C(C=C2)Cl)S1)C3=CC=CC=N3

Origin of Product

United States

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